(2E)-5-(4-fluorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2E)-5-(4-fluorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzyl group, and a methoxybenzylidene hydrazinylidene moiety
Preparation Methods
The synthesis of (2E)-5-(4-fluorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with 2-methoxybenzaldehyde under acidic or basic conditions to yield the final thiazolidinone product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
(2E)-5-(4-fluorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The thiazolidinone ring can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon bonds and expanding the molecular framework.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2E)-5-(4-fluorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. For example, it may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, (2E)-5-(4-fluorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Ethyl acetoacetate: A simpler ester with keto-enol tautomerism, used in various organic syntheses.
Ethyl 3-(furan-2-yl)propionate: Another ester with a furan ring, used in flavor and fragrance industries.
Acetylacetone: A diketone with similar reactivity in condensation reactions.
Properties
Molecular Formula |
C18H16FN3O2S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2E)-5-[(4-fluorophenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16FN3O2S/c1-24-15-5-3-2-4-13(15)11-20-22-18-21-17(23)16(25-18)10-12-6-8-14(19)9-7-12/h2-9,11,16H,10H2,1H3,(H,21,22,23)/b20-11+ |
InChI Key |
KRALAFVFXGMXQM-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=CC=C1C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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